D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of four D-amino acids: tryptophan, glycine, tyrosine, phenylalanine, and alanine. This compound falls under the category of peptides and is notable for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized in laboratory settings using various peptide synthesis techniques. It is not commonly found in nature but can be derived from the individual D-amino acids through chemical synthesis.
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is classified as:
The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine has a complex structure characterized by the presence of aromatic side chains from tryptophan, tyrosine, and phenylalanine, which contribute to its biochemical properties.
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine can participate in various chemical reactions typical for peptides, including:
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like hydrogen peroxide (for oxidation), and alkyl halides (for substitution).
The mechanism of action for D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems.
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine has several scientific applications:
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is exclusively synthesized through non-ribosomal peptide synthesis (NRPS), a ribosome-independent process prevalent in bacteria and fungi. NRPS systems are modular mega-enzymes that function as assembly lines, with each module responsible for activating, modifying, and incorporating a specific amino acid into the growing peptide chain. The synthesis initiates with the activation of D-tryptophan, D-tyrosine, D-phenylalanine, and D-alanine as aminoacyl-adenylates via ATP-dependent adenylation (A) domains. Unlike ribosomal synthesis, NRPS incorporates non-proteinogenic D-amino acids directly using specialized epimerization (E) domains embedded within the enzymatic machinery [3] [7].
The condensation (C) domains catalyze peptide bond formation between activated amino acids, while thiolation (T) domains shuttle intermediates via phosphopantetheine-linked thioester bonds. For D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine, glycine incorporation occurs without epimerization due to its achirality, whereas dedicated E domains ensure the D-configuration of aromatic residues and alanine. This precise domain organization enables stereochemical fidelity and resistance to proteolytic degradation—a hallmark of NRPS-derived peptides [7] [3].
Table 1: NRPS Modules for D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine Assembly
Module | Amino Acid | Domain Organization | Function |
---|---|---|---|
1 | D-Tryptophan | A1-T1-E1 | Activation, thiolation, epimerization to D-form |
2 | Glycine | A2-T2 | Activation and thiolation (no epimerization) |
3 | D-Tyrosine | A3-T3-E3 | Activation, thiolation, epimerization |
4 | D-Phenylalanine | A4-T4-E4 | Activation, thiolation, epimerization |
5 | D-Alanine | A5-T5-E5 | Activation, thiolation, epimerization |
Termination | – | TE | Thioesterase-mediated release |
The aromatic D-amino acids in this tetrapeptide (D-tryptophan, D-tyrosine, D-phenylalanine) originate from L-enantiomers produced de novo via the shikimate pathway—a metabolic route absent in animals but essential in plants, bacteria, and fungi. The pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), condensed by DAHP synthase into 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Seven enzymatic steps then yield chorismate, the universal precursor for all three aromatic amino acids [4] [5] [10].
Chorismate undergoes branch-specific transformations:
Transaminases subsequently generate L-tryptophan, L-tyrosine, and L-phenylalanine, which serve as substrates for racemases (Section 1.3). Crucially, shikimate pathway flux is regulated by feedback inhibition:
Table 2: Key Shikimate Pathway Enzymes for Aromatic Amino Acid Biosynthesis
Enzyme | EC Number | Reaction | Regulation |
---|---|---|---|
DAHP synthase | 2.5.1.54 | PEP + E4P → DAHP | Feedback-inhibited by Phe/Tyr |
Chorismate mutase | 5.4.99.5 | Chorismate → Prephenate | Allosteric activation by Trp/Phe/Tyr |
Anthranilate synthase | 4.1.3.27 | Chorismate → Anthranilate | Inhibited by Trp |
Prephenate dehydratase | 4.2.1.51 | Prephenate → Phenylpyruvate | Inhibited by Phe |
Arogenate dehydrogenase | 1.3.1.43 | Arogenate → Tyr | Inhibited by Tyr |
Racemases are pivotal for converting L-aromatic amino acids and L-alanine to their D-isoforms prior to NRPS incorporation. These pyridoxal-5′-phosphate (PLP)-dependent enzymes (e.g., broad-specificity amino acid racemases) catalyze α-proton abstraction to form a planar quinonoid intermediate, allowing reprotonation at either face to generate D- or L-enantiomers. For D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine, racemization exhibits stringent kinetics:
In NRPS systems, some racemization occurs in situ via embedded E domains, which function independently of PLP. These domains transiently form a thioester-enolate intermediate, enabling epimerization at the α-carbon before condensation. This dual racemization strategy (free-standing and NRPS-integrated) ensures high D-amino acid flux for peptide assembly [3] [7].
D-Amino acid incorporation in peptides traces back to ancient bacterial adaptations. D-Alanine and D-glutamate are fundamental components of peptidoglycan, where they confer resistance to host proteases and govern cell wall remodeling during stationary phase and biofilm dispersion [3] [8]. This evolutionary pressure selected for conserved racemases (e.g., Alr, MurI) later co-opted for secondary metabolite biosynthesis.
Higher plants retain enzymes for D-amino acid metabolism (e.g., D-amino acid transferases), likely inherited from endosymbiotic cyanobacteria. However, systemic sequence analyses reveal that plant D-amino acid racemases are not direct descendants of cyanobacterial enzymes but arose via horizontal gene transfer and gene duplication events. Their retention suggests essential roles beyond defense, such as serine/glycine interconversion or folate metabolism [8]. In bioactive peptides, D-residues persist due to selective advantages:
Thus, D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine exemplifies an evolutionarily refined strategy coupling shikimate-derived aromatics with stereochemical inversion for ecological fitness.
Table 3: Evolutionary Domains Utilizing D-Amino Acids
Biological Context | D-Amino Acid Function | Conserved Enzymes |
---|---|---|
Bacterial peptidoglycan | Cross-link stability, biofilm disassembly | Alanine racemase (Alr), Glutamate racemase (MurI) |
Non-ribosomal peptides (e.g., gramicidin) | Membrane channel formation, antibiotic activity | NRPS with integrated epimerase domains |
Plant secondary metabolism | Stress response, symbiosis signaling | D-Amino acid aminotransferases (DAAT) |
Neuroactive peptides (e.g., dermorphin) | G-protein-coupled receptor specificity | Post-translational modification racemases |
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CAS No.: 94720-08-8